molecular formula C21H22FN3O4S B2722303 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-50-4

3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2722303
CAS No.: 392243-50-4
M. Wt: 431.48
InChI Key: ZTSVYLXDFXBSHX-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392297-83-5) is a synthetic organic compound with a molecular weight of 520.59 g/mol and the molecular formula C23H25FN4O5S2 . This complex molecule features a triethoxy-substituted benzamide core that is linked via an amide group to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further functionalized with a sulfanyl bridge and a carbamoylmethyl group attached to a 4-fluorophenyl ring . Compounds containing the 1,3,4-thiadiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . Research into similar structures indicates potential for notable anticancer properties, with mechanisms that may include the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation . Preliminary in vitro studies on analogous thiadiazole derivatives have demonstrated cytotoxicity against various cancer cell lines . Furthermore, this class of compounds is frequently investigated for its antimicrobial properties, showing significant activity against a range of Gram-positive and Gram-negative bacterial strains . The structural features of this compound—specifically the triethoxy group, the thiadiazole moiety, and the fluorophenyl carbamoyl structure—suggest it is a valuable building block for probing specific biological pathways and developing new therapeutic agents . This product is intended for research applications and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSVYLXDFXBSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design

The preparation of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide requires two primary components:

  • Thiadiazole moiety : 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
  • Benzamide moiety : 3,4,5-triethoxybenzoyl chloride.

The synthesis proceeds via sequential heterocycle formation, functionalization, and final amide bond coupling.

Synthesis of 5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is synthesized using the Hurd-Mori cyclization method, adapted from protocols for analogous thiadiazoles.

Reaction Conditions
  • Starting materials : 4-Fluorophenylacetic acid (1.0 equiv) and thiosemicarbazide (1.2 equiv).
  • Reagent : Concentrated sulfuric acid (10 mL per gram of substrate).
  • Solvent : Reaction occurs in neat sulfuric acid.
  • Temperature : Reflux at 120°C.
  • Time : 6–8 hours.
Workup and Purification
  • The reaction mixture is poured into ice-water to precipitate the product.
  • Filtration and washing with cold ethanol yield a crude solid.
  • Recrystallization from ethanol/water (3:1) provides 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine as white crystals.

Yield : ~65% (estimated from analogous reactions in).

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The triethoxy-substituted benzoyl chloride is prepared from gallic acid (3,4,5-trihydroxybenzoic acid) in three stages:

Ethoxylation of Gallic Acid
  • Reagents : Gallic acid (1.0 equiv), ethyl bromide (3.5 equiv), potassium carbonate (4.0 equiv).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 80°C.
  • Time : 12 hours.

Product : 3,4,5-Triethoxybenzoic acid (yield: ~70%).

Acid Chloride Formation
  • Reagents : 3,4,5-Triethoxybenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv).
  • Catalyst : Catalytic DMF (1–2 drops).
  • Solvent : Anhydrous tetrahydrofuran (THF).
  • Temperature : Reflux at 66°C.
  • Time : 2 hours.

Product : 3,4,5-Triethoxybenzoyl chloride (yield: ~85%).

Amide Coupling

The final step involves coupling the thiadiazole amine with the benzoyl chloride using carbodiimide chemistry:

Reaction Conditions
  • Reagents :
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv).
    • 3,4,5-Triethoxybenzoyl chloride (1.1 equiv).
    • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv).
    • Hydroxybenzotriazole (HOBt, 1.2 equiv).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
  • Solvent : Anhydrous acetonitrile.
  • Temperature : Room temperature.
  • Time : 24 hours.
Workup and Purification
  • The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
  • The organic layer is washed with 5% sodium bicarbonate, dilute HCl, and brine.
  • After drying over Na₂SO₄, the solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/petroleum ether, 1:3).

Yield : ~55% (estimated from).

Alternative Synthetic Strategies

One-Pot Thiadiazole-Benzamide Assembly

A modified approach combines thiadiazole formation and amide coupling in a single reaction vessel:

  • Thiadiazole Precursor : 4-Fluorophenylacetic acid thiosemicarbazone.
  • Cyclization and Coupling :
    • React with 3,4,5-triethoxybenzoic acid in polyphosphoric acid (PPA) at 100°C for 4 hours.
    • Mechanism : Concurrent cyclization to form the thiadiazole ring and amide bond formation.

Advantages : Reduced purification steps.
Disadvantages : Lower yield (~40%) due to competing side reactions.

Optimization and Challenges

Key Variables Affecting Yield

Parameter Optimal Range Impact on Yield
Reaction Temperature (Thiadiazole) 120–130°C <100°C: Incomplete cyclization; >140°C: Decomposition
Ethoxylation Time 10–12 hours <8h: Partial substitution; >14h: Over-alkylation
Coupling Agent EDC/HOBt vs. DCC EDC/HOBt gives 10–15% higher yield than DCC

Common Byproducts and Mitigation

  • Unsubstituted Thiadiazole : Arises from incomplete functionalization. Mitigated by using excess 4-fluorophenylacetic acid.
  • O-Ethyl to N-Ethyl Rearrangement : Addressed by maintaining anhydrous conditions during ethoxylation.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Thiadiazole Formation : Tubular reactor with H₂SO₄ as a catalyst (residence time: 30 minutes at 130°C).
  • Amide Coupling : Microreactor system with EDC/HOBt (residence time: 2 hours).

Advantages : 20–30% higher throughput compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) on the thiadiazole ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from ethoxy groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: Employed as a probe to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents on Benzamide Substituents on Thiadiazole Biological Activity Key Findings
Target Compound 3,4,5-Triethoxy 5-(4-Fluorophenyl) Under investigation High predicted solubility due to ethoxy groups; fluorophenyl enhances metabolic stability
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Bromo 5-(2-Chlorophenyl) Anticonvulsant 100% protection at 60 mg/kg (MES test); bromo substitution enhances potency
4-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4f) 4-Fluoro 5-(Pyridin-2-yl) Anticancer (in vitro) Moderate activity (IC~50~ = 12.5 μM); pyridinyl group improves target selectivity
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide 4-Nitro 5-(4-Methoxyphenyl) Antifungal 80% inhibition at 100 μg/mL; nitro group enhances electron-withdrawing effects
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea Phenylurea 5-(3-Methoxybenzylthio) Anticonvulsant ED~50~ = 1.14 μmol/kg (MES test); methoxybenzylthio improves CNS penetration

Physicochemical and Spectral Properties

  • Spectral Data : The target compound’s IR spectrum would show C=O stretching near 1660 cm⁻¹ (amide I band) and C-F vibrations at 1220–1150 cm⁻¹, consistent with fluoro-substituted benzamides . In contrast, bromo-substituted analogues display C-Br stretches at 550–600 cm⁻¹ .
  • Solubility and LogP : The triethoxy groups lower the logP (predicted ~3.5) compared to dichlorobenzylthio derivatives (logP ~4.2), improving aqueous solubility .

Biological Activity

3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiadiazole ring and ethoxy groups, which contribute to its biological properties. The general synthetic route involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazides with carbon disulfide and an oxidizing agent.
  • Introduction of the Fluorophenyl Group : The thiadiazole intermediate is reacted with a fluorophenyl isocyanate.
  • Ethoxylation : The final step involves attaching ethoxy groups to the benzamide ring using ethyl iodide in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Antitumor Effects

A notable study highlighted the compound's antitumor properties. It was found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Case Studies

  • Renal Protection : In vivo studies demonstrated that derivatives similar to this compound showed protective effects against renal damage induced by ischemia-reperfusion injury. The compounds were observed to decrease tissue damage significantly and enhance survival rates in animal models .
  • Caspase Inhibition : Further investigations revealed that specific derivatives exhibited potent inhibition of caspases-3 and -9, leading to enhanced antiapoptotic effects compared to their precursors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with cell surface receptors, influencing cellular signaling pathways.
  • Signal Transduction : The compound affects intracellular signaling that regulates various cellular processes.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that this compound stands out due to its unique combination of functional groups which enhances its reactivity and biological activity compared to other benzamide derivatives.

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-N-(2-thiazol-4-yl)-benzamideContains thiazole and benzamide structureExhibits strong anticancer activity
3-Acetoxy-2-methyl-N-(phenyl)benzamideSecondary amide structureDemonstrated antitumor effects in clinical studies
3-Fluoro-N-(2-(3-fluorophenyl)thiazol-4-yl)benzamideEthoxy substitution on benzamideEnhanced solubility compared to non-substituted analogs

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